molecular formula C37H72NaO9P B6594968 Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate CAS No. 148439-06-9

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate

Cat. No.: B6594968
CAS No.: 148439-06-9
M. Wt: 714.9 g/mol
InChI Key: YDTNKUACKJHTLJ-RUQJKXHKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate is a sophisticated compound, characterized by its two hexadecanoyloxy (palmitoyl) chains, a hydroxyethyl phosphate group, and a chiral center at the 2-position. This molecule falls within the realm of synthetic lipids and is utilized in diverse scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the esterification of glycerol with palmitic acid, followed by phosphorylation. The key steps include:

  • Esterification of (2R)-glycerol with hexadecanoic acid using a catalytic amount of a strong acid like sulfuric acid.

  • Purification of the ester using chromatography.

  • Phosphorylation using phosphorus oxychloride in the presence of a base such as pyridine.

  • Neutralization and purification to yield the target compound.

Industrial Production Methods

Industrial-scale production requires optimization of the above synthetic pathway. Key considerations include:

  • Using cost-effective, high-purity starting materials.

  • Implementing continuous flow reactions to improve yield and consistency.

  • Employing advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under specific conditions, the alcohol groups can be oxidized to carboxylic acids.

  • Reduction: : Rarely applicable but can reduce the phosphate group to a phosphite.

  • Substitution: : Ester linkages may undergo hydrolysis or transesterification in the presence of water or alcohols and a catalyst.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an aqueous medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: : Methanol with acid or base catalysis.

Major Products

  • Oxidation: : Carboxylic acids.

  • Reduction: : Phosphite esters.

  • Substitution: : Various esters or free alcohols depending on conditions.

Scientific Research Applications

Chemistry

Used as a model compound in studying lipid behavior in synthetic membranes.

Biology

Investigated for its role in mimicking biological membranes in liposome studies.

Medicine

Industry

Applied in the formulation of specialized surfactants and emulsifiers.

Mechanism of Action

The compound operates by integrating into lipid bilayers due to its amphiphilic nature, influencing membrane fluidity and permeability. Its hydroxyethyl phosphate group interacts with water molecules, providing a stabilizing effect, while the palmitoyl chains anchor into the hydrophobic core.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2R)-2,3-bis(octadecanoyloxy)propyl 2-hydroxyethyl phosphate

  • Sodium (2R)-2,3-bis(dodecanoyloxy)propyl 2-hydroxyethyl phosphate

Uniqueness

This compound's unique palmitoyl chains confer specific properties like higher melting points and distinct membrane interaction characteristics compared to its counterparts with shorter or longer acyl chains. The hydroxyethyl phosphate group offers an enhanced hydrophilic character, making it more versatile in aqueous environments.

Hope this satisfies the inner scientist in you!

Properties

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-hydroxyethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H73O9P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,38H,3-34H2,1-2H3,(H,41,42);/q;+1/p-1/t35-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTNKUACKJHTLJ-RUQJKXHKSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72NaO9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677179
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148439-06-9
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.